Propylenglykoldiesterat

Übersicht

Beschreibung

Propylene glycol distearate is a chemical compound that is widely used in various industries, particularly in personal care products and cosmetics. It is the diester of propylene glycol and stearic acid, and it is known for its ability to impart a pearlescent effect and act as an emollient. This compound is typically found in products such as shampoos, conditioners, body washes, and lotions, where it helps to improve the texture and appearance of the formulations .

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

PGDS is primarily utilized in cosmetic formulations for its emulsifying and stabilizing properties. It serves as a surfactant and skin-conditioning agent in various products.

Emulsification and Stabilization

- Function : PGDS acts as an emulsifier, helping to blend oil and water components in formulations.

- Usage : Commonly found in creams, lotions, and makeup products such as mascaras and foundations. Its ability to stabilize emulsions enhances product texture and performance.

Skin Conditioning

- Benefits : Provides moisturizing effects, improving skin feel and appearance.

- Concentration : Used at concentrations ranging from 1% to 25% in cosmetic formulations .

Case Study: Safety Assessment

A safety assessment by the Cosmetic Ingredient Review (CIR) indicated that PGDS is generally recognized as safe when used in cosmetics. In repeated insult patch tests with 50% PGDS on 125 subjects, no significant skin irritation or hypersensitivity was observed .

Pharmaceutical Applications

PGDS is also employed in pharmaceutical formulations due to its drug delivery capabilities.

Drug Penetration Enhancement

- Mechanism : PGDS enhances the percutaneous absorption of drugs through the skin barrier.

- Research Findings : Studies have shown that PGDS significantly increases the dermal penetration of various drugs, including lidocaine and caffeine, compared to control formulations .

Case Study: Dermal Delivery Studies

In vitro studies demonstrated that formulations containing PGDS improved the penetration of lidocaine through pig ear skin by a factor of 1.68 compared to controls . This property is particularly beneficial for topical analgesics and other transdermal therapies.

Food Industry Applications

While less common than in cosmetics and pharmaceuticals, PGDS has applications in the food industry as an emulsifier.

Emulsifying Agent

- Role : Helps maintain the stability of food emulsions, improving texture and consistency.

- Regulatory Status : Approved for use in food products under specific guidelines, ensuring safety for consumption .

Toxicological Profile

The safety profile of PGDS has been extensively studied, indicating low toxicity levels.

Acute Toxicity Studies

- Studies indicate that PGDS has a high LD50 (lethal dose for 50% of the population) value, suggesting low acute toxicity. In animal studies, it showed no significant dermal or eye irritation .

Long-term Exposure Studies

Long-term studies involving oral administration of PGDS showed no adverse effects on body weight or organ health in rats . These findings support its safety for both cosmetic and pharmaceutical use.

Summary Table of Applications

| Application Area | Functionality | Typical Products | Safety Assessment |

|---|---|---|---|

| Cosmetics | Emulsifier, Skin conditioner | Creams, Lotions, Makeup | Generally recognized as safe; minimal irritation |

| Pharmaceuticals | Drug penetration enhancer | Topical analgesics | Effective in enhancing dermal absorption |

| Food Industry | Emulsifier | Sauces, Dressings | Approved for use; safe for consumption |

Wirkmechanismus

Target of Action

Propylene glycol distearate, also known as glycol distearate, is primarily used in personal care products and cosmetics It is used to produce pearlescent effects and acts as a moisturizer .

Mode of Action

The mode of action of propylene glycol distearate is primarily physical rather than biochemical. When forced to crystallize as thin platelets, glycol distearate can give liquids and gels a pearlescent appearance . This is often used by the producers of personal care products (e.g., shower gel) to increase the visual appeal of their products . It may also act as a skin moisturizer .

Biochemical Pathways

Its parent compounds, propylene glycol and stearic acid, do undergo metabolic processes .

Pharmacokinetics

Studies on propylene glycol, one of the components of propylene glycol distearate, suggest that it has a distribution volume of 05 Lkg-1 and an elimination half-life estimated to be 6-12 hours .

Result of Action

The primary result of the action of propylene glycol distearate is the creation of a pearlescent effect in personal care products and cosmetics, enhancing their visual appeal . It may also act as a skin moisturizer .

Action Environment

The action of propylene glycol distearate can be influenced by environmental factors such as pH and temperature . For instance, the pearlescent effect it imparts to products can be affected by the pH of the formulation. Additionally, its physical state can change with temperature, which may influence its efficacy and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylene glycol distearate can be synthesized through the esterification of stearic acid with propylene glycol. This reaction typically requires the presence of a catalyst and elevated temperatures to proceed efficiently. The esterification process involves the reaction of the hydroxyl groups of propylene glycol with the carboxyl groups of stearic acid, resulting in the formation of the ester bonds .

Industrial Production Methods: In industrial settings, the production of propylene glycol distearate often involves continuous processes to ensure consistent quality and high yield. The reaction is carried out in large reactors where the reactants are mixed and heated in the presence of a catalyst. The resulting product is then purified to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Propylene glycol distearate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breaking of the ester bonds in the presence of water, resulting in the formation of propylene glycol and stearic acid. Esterification, on the other hand, is the reverse process where propylene glycol and stearic acid react to form propylene glycol distearate .

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts, elevated temperatures.

Esterification: Stearic acid, propylene glycol, acidic catalysts, elevated temperatures.

Major Products Formed:

Hydrolysis: Propylene glycol, stearic acid.

Esterification: Propylene glycol distearate.

Vergleich Mit ähnlichen Verbindungen

- Ethylene glycol distearate

- Glycol stearate

- Glycol stearate SE

Comparison: Propylene glycol distearate is unique in its ability to provide both emollient and pearlescent effects, making it highly desirable in cosmetic formulations. Compared to ethylene glycol distearate, propylene glycol distearate has a slightly different molecular structure, which can result in variations in its physical properties and performance. Glycol stearate and glycol stearate SE are also used in similar applications, but they may not provide the same level of pearlescent effect as propylene glycol distearate .

Biologische Aktivität

Propylene glycol distearate (PGDS) is a compound derived from the esterification of propylene glycol with stearic acid. It is commonly used in various applications, particularly in cosmetics and food products, due to its emulsifying and stabilizing properties. This article will delve into the biological activity of PGDS, including its metabolism, toxicity, and potential health effects based on diverse sources of research.

Chemical Structure and Properties

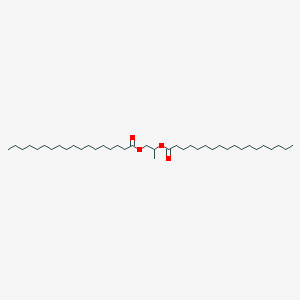

PGDS is classified as a diester, specifically the diester of propylene glycol and stearic acid. Its structure can be represented as follows:

This compound exhibits both hydrophilic and lipophilic characteristics, making it effective in forming stable emulsions.

Metabolism and Absorption

Research indicates that PGDS is readily hydrolyzed in vivo to yield propylene glycol and stearic acid. In studies involving rats, approximately 80% hydrolysis was observed within 15 hours at 40°C when exposed to pancreatic lipase . The metabolic pathways for PGDS are similar to those of glyceryl esters, involving absorption through the gastrointestinal tract followed by distribution in tissues .

Acute Toxicity

Acute toxicity studies have shown that PGDS has a relatively high tolerance level. The LD50 (lethal dose for 50% of the population) for propylene glycol esters is generally above 25 g/kg in rats, indicating low acute toxicity . In repeated oral toxicity studies, no adverse effects were noted at doses up to 1000 mg/kg/d over a 90-day period .

Skin Irritation and Sensitization

A repeated insult patch test with 50% Glycol Distearate on human subjects indicated no significant skin irritation or hypersensitivity reactions . In animal studies, PGDS produced minimal irritation when applied to the skin of rabbits .

Dermal Penetration Enhancement

PGDS has been shown to enhance the percutaneous penetration of drugs across human skin in vitro. For example, it increased the dermal absorption of lidocaine when used in formulations with other propylene glycol esters . This property makes it a valuable ingredient in topical drug delivery systems.

Case Studies

- Cosmetic Applications : In a study evaluating various cosmetic formulations containing PGDS, no significant adverse effects were reported among users over extended periods. The compound contributed to improved texture and stability of creams and lotions .

- Food Industry : PGDS is also utilized as an emulsifier in food products. Its safety profile has been assessed through various toxicity tests, confirming its suitability for consumption at regulated levels .

Eigenschaften

IUPAC Name |

2-octadecanoyloxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h37H,4-36H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMDXOYRWHZUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977390 | |

| Record name | Propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6182-11-2 | |

| Record name | Propylene glycol distearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6182-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 1-methyl-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006182112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1,2-DISTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65PN3O37H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.